molecular formula C19H14N4O2S B15103958 1-methyl-2-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide

1-methyl-2-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide

Cat. No.: B15103958
M. Wt: 362.4 g/mol
InChI Key: BIQKECCLKDTZLV-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide is a complex organic compound that features a quinoline core, a thiazole ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide typically involves multi-step reactions. One common approach is to start with the quinoline core, which can be synthesized through the Skraup synthesis. The thiazole ring can be introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The pyridine moiety is then attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pH, and the concentration of reactants. Catalysts and solvents are also chosen to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinoline, thiazole, or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

1-methyl-2-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: The compound’s unique structure makes it useful in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyridine derivatives: Compounds with a pyridine ring often exhibit antimicrobial and antiviral activities.

    Thiazole derivatives: These compounds are known for their diverse biological activities, including antioxidant and anti-inflammatory effects.

    Quinoline derivatives: Quinoline-based compounds are widely studied for their antimalarial and anticancer properties.

Uniqueness

1-methyl-2-oxo-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1,2-dihydroquinoline-4-carboxamide is unique due to its combination of a quinoline core, thiazole ring, and pyridine moiety

Properties

Molecular Formula

C19H14N4O2S

Molecular Weight

362.4 g/mol

IUPAC Name

1-methyl-2-oxo-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)quinoline-4-carboxamide

InChI

InChI=1S/C19H14N4O2S/c1-23-16-5-3-2-4-13(16)14(10-17(23)24)18(25)22-19-21-15(11-26-19)12-6-8-20-9-7-12/h2-11H,1H3,(H,21,22,25)

InChI Key

BIQKECCLKDTZLV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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